molecular formula C19H27NO4 B14160146 [3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate CAS No. 179461-35-9

[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate

Cat. No.: B14160146
CAS No.: 179461-35-9
M. Wt: 333.4 g/mol
InChI Key: BQCNQBZBDPWOLJ-UHFFFAOYSA-N
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Description

[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroxyphenyl group, a dihydro-1,2-oxazole ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate typically involves the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the synthesis of the hydroxyphenyl intermediate through a reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and a suitable reagent.

    Cyclization to Form the Dihydro-1,2-oxazole Ring: The hydroxyphenyl intermediate undergoes cyclization with an appropriate nitrile oxide to form the dihydro-1,2-oxazole ring.

    Acetylation: The final step involves the acetylation of the dihydro-1,2-oxazole ring to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of [3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole]: Lacks the acetate group, which may affect its reactivity and applications.

    [3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] methyl ester: Similar structure but with a methyl ester group instead of an acetate group.

Uniqueness

The presence of the acetate group in [3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate imparts unique chemical properties, making it more reactive in certain substitution reactions and potentially enhancing its biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

179461-35-9

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate

InChI

InChI=1S/C19H27NO4/c1-11(21)23-16-10-15(20-24-16)12-8-13(18(2,3)4)17(22)14(9-12)19(5,6)7/h8-9,16,22H,10H2,1-7H3

InChI Key

BQCNQBZBDPWOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=NO1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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